Cas no 1504015-18-2 (1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol)

1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol
- EN300-1965139
- 1504015-18-2
-
- インチ: 1S/C9H11ClFNO/c10-7-1-2-9(11)6(3-7)4-8(13)5-12/h1-3,8,13H,4-5,12H2
- InChIKey: BYAANPAZFCDCEV-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C(=C1)CC(CN)O)F
計算された属性
- せいみつぶんしりょう: 203.0513198g/mol
- どういたいしつりょう: 203.0513198g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 46.2Ų
1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1965139-0.05g |
1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol |
1504015-18-2 | 0.05g |
$707.0 | 2023-09-17 | ||
Enamine | EN300-1965139-5.0g |
1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol |
1504015-18-2 | 5g |
$3645.0 | 2023-06-02 | ||
Enamine | EN300-1965139-1.0g |
1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol |
1504015-18-2 | 1g |
$1256.0 | 2023-06-02 | ||
Enamine | EN300-1965139-0.5g |
1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol |
1504015-18-2 | 0.5g |
$809.0 | 2023-09-17 | ||
Enamine | EN300-1965139-5g |
1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol |
1504015-18-2 | 5g |
$2443.0 | 2023-09-17 | ||
Enamine | EN300-1965139-0.25g |
1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol |
1504015-18-2 | 0.25g |
$774.0 | 2023-09-17 | ||
Enamine | EN300-1965139-1g |
1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol |
1504015-18-2 | 1g |
$842.0 | 2023-09-17 | ||
Enamine | EN300-1965139-10g |
1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol |
1504015-18-2 | 10g |
$3622.0 | 2023-09-17 | ||
Enamine | EN300-1965139-10.0g |
1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol |
1504015-18-2 | 10g |
$5405.0 | 2023-06-02 | ||
Enamine | EN300-1965139-0.1g |
1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol |
1504015-18-2 | 0.1g |
$741.0 | 2023-09-17 |
1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
1-amino-3-(5-chloro-2-fluorophenyl)propan-2-olに関する追加情報
1-Amino-3-(5-Chloro-2-fluorophenyl)propan-2-ol (CAS No. 1504015-18-2): A Comprehensive Overview
1-Amino-3-(5-chloro-2-fluorophenyl)propan-2-ol (CAS No. 1504015-18-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol.
The chemical structure of 1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol is defined by its amino group, chloro and fluoro substituents on the phenyl ring, and a hydroxyl group on the propanol chain. These functional groups contribute to the compound's unique physical and chemical properties. The presence of the amino group imparts basicity, while the hydroxyl group provides polarity and hydrogen bonding capabilities. The chloro and fluoro substituents on the phenyl ring enhance the compound's lipophilicity and stability, making it suitable for various biological environments.
The synthesis of 1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol has been extensively studied in recent years. One common approach involves the reaction of 5-chloro-2-fluorobenzaldehyde with an appropriate amine and a reducing agent to form the desired product. This method is efficient and scalable, making it suitable for both laboratory-scale synthesis and industrial production. Another synthetic route involves the use of organometallic reagents, such as Grignard reagents, to introduce the hydroxyl group onto the propanol chain. These methods have been optimized to achieve high yields and purity levels, ensuring that the final product meets stringent quality standards.
In terms of biological activities, 1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol has shown promising results in various preclinical studies. Research has demonstrated that this compound possesses potent anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, studies have indicated that 1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol exhibits neuroprotective effects, which could be beneficial in the treatment of neurodegenerative disorders like Alzheimer's disease and Parkinson's disease.
The mechanism of action of 1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol is not yet fully understood, but several hypotheses have been proposed based on its chemical structure and observed biological activities. One theory suggests that the compound interacts with specific receptors or enzymes involved in inflammatory pathways, thereby modulating their activity. Another hypothesis proposes that the compound exerts its effects through antioxidant mechanisms, scavenging free radicals and reducing oxidative stress. Further research is needed to elucidate the exact mechanisms by which 1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol exerts its biological effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at various dose levels, with no significant adverse effects reported. Phase II trials are expected to provide more detailed information on the therapeutic potential of this compound in specific disease indications.
In addition to its therapeutic applications, 1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol has also been explored as a tool compound in academic research. Its unique chemical structure makes it a valuable probe for studying protein-protein interactions and signaling pathways involved in various biological processes. Researchers have used this compound to gain insights into the molecular mechanisms underlying inflammation, neurodegeneration, and other complex diseases.
The future prospects for 1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol are promising. Ongoing research efforts aim to optimize its pharmacological properties through structural modifications and formulation strategies. Additionally, efforts are being made to develop novel delivery systems that can enhance the bioavailability and target specificity of this compound. These advancements could pave the way for new therapeutic options in a variety of medical conditions.
In conclusion, 1-amino-3-(5-chloro-2-fluorophenyl)propan-2-o
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